Cas no 84371-64-2 (4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal)

4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal is a synthetic steroidal derivative with a modified structure designed to enhance stability and selectivity. The introduction of the 3-ethylene ketal group improves chemical resistance to hydrolysis, while the 5α-hydroxy moiety contributes to altered receptor-binding affinity. This compound is primarily utilized in pharmaceutical research as a key intermediate or reference standard for studying progesterone and glucocorticoid receptor modulation. Its structural modifications offer advantages in metabolic stability and solubility, making it valuable for in vitro and in vivo investigations. The product is characterized by high purity and is typically employed in controlled laboratory settings for mechanistic studies or derivative synthesis.
4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal structure
84371-64-2 structure
Product Name:4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal
CAS No:84371-64-2
MF:C31H41NO4
MW:491.661549329758
CID:90882
Update Time:2025-10-25

4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal Chemical and Physical Properties

Names and Identifiers

    • Estr-9-en-3-one, 11-[4-(dimethylamino)phenyl]-5,17-dihydroxy-17-(1-propynyl)-cyclic 1,2-ethanediyl acetal,(5a,11b,17b)-
    • (5R,11R,13S,14S,17S)-11-[4-(Dimethylamino)phenyl]-13-methyl-17-(1 -propyn-1-yl)-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydrospiro[cyc lopenta[a]phenanthrene-3,2'-[1,3]dioxolane]-5,17(4H)-diol
    • (5R,11R,13S,14S,17S)-11-[4-(Dimethylamino)phenyl]-13-methyl-17-(1 -propyn-1-yl)-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydrospiro[cyc lopenta[a]phenanthrene-3,2\'-[1,3]dioxolane]-5,17(4H)-diol
    • 4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal
    • Mifepristone related compound
    • (5alpha,11beta,17beta)-11-[4-(Dimethylamino)phenyl]-5,17-dihydroxy-17-(1-propynyl)-estr-9-en-3-one cyclic 1,2-ethanediyl acetal
    • Estr-9-en-3-one, 11-[4-(dimethylamino)phenyl]-5,17-dihydroxy-17-(1-propynyl)-, cyclic 1,2-ethanediyl acetal, (5α,11β,17β)- (9CI)
    • Inchi: 1S/C31H41NO4/c1-5-13-30(34)15-11-25-23-10-14-29(33)20-31(35-17-18-36-31)16-12-26(29)27(23)24(19-28(25,30)2)21-6-8-22(9-7-21)32(3)4/h6-9,23-25,33-34H,10-12,14-20H2,1-4H3/t23-,24+,25-,28-,29+,30-/m0/s1
    • InChI Key: RIJGHAHZKTWZNK-NJPSTFMDSA-N
    • SMILES: O[C@]12CC3(OCCO3)CCC1=C1[C@@H](C3C=CC(N(C)C)=CC=3)C[C@@]3([C@](CC[C@H]3[C@@H]1CC2)(O)C#CC)C

Computed Properties

  • Exact Mass: 491.304
  • Monoisotopic Mass: 491.304
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 3
  • Complexity: 977
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.2A^2

Experimental Properties

  • Density: 1.24
  • Boiling Point: 664.475 °C at 760 mmHg
  • Flash Point: 355.662 °C
  • Refractive Index: 1.627
  • PSA: 62.16000
  • LogP: 4.77530

4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D450130-2.5mg
4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal
84371-64-2
2.5mg
$121.00 2023-05-18
TRC
D450130-10mg
4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal
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$236.00 2023-05-18
TRC
D450130-50mg
4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal
84371-64-2
50mg
$1057.00 2023-05-18
TRC
D450130-100mg
4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal
84371-64-2
100mg
$ 1863.00 2023-09-07

4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  45 - 55 °C; 55 °C → 0 °C
1.2 Catalysts: Cuprous chloride ;  10 - 15 min, 0 °C
1.3 Solvents: Tetrahydrofuran ;  10 - 15 min, 10 - 15 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Reference
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran ;  1.5 - 2 h, 28 - 32 °C
1.2 Solvents: Tetrahydrofuran ;  20 min, rt
2.1 Solvents: Dichloromethane ,  Water ;  pH 7, rt; cooled
2.2 Reagents: Hydrogen peroxide Solvents: Hexachloroacetone ,  Water ;  12 h, rt
3.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  45 - 55 °C; 55 °C → 0 °C
3.2 Catalysts: Cuprous chloride ;  10 - 15 min, 0 °C
3.3 Solvents: Tetrahydrofuran ;  10 - 15 min, 10 - 15 °C
3.4 Reagents: Ammonium chloride Solvents: Water
Reference
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, -40 °C
1.2 Solvents: Tetrahydrofuran ;  -40 °C; 15 min, -40 °C; -40 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Novel RU486 (mifepristone) analogues with increased activity against Venezuelan Equine Encephalitis Virus but reduced progesterone receptor antagonistic activity
DeBono, Aaron; et al, Scientific Reports, 2019, 9(1), 1-19

Production Method 4

Reaction Conditions
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  1 h, 50 °C; 50 °C → rt
1.2 Solvents: Tetrahydrofuran ;  50 °C; 1 h, 50 °C
1.3 Catalysts: Cuprous chloride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, -40 °C
2.2 Solvents: Tetrahydrofuran ;  -40 °C; 15 min, -40 °C; -40 °C → rt; 2 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
Reference
Novel RU486 (mifepristone) analogues with increased activity against Venezuelan Equine Encephalitis Virus but reduced progesterone receptor antagonistic activity
DeBono, Aaron; et al, Scientific Reports, 2019, 9(1), 1-19

Production Method 5

Reaction Conditions
1.1 Solvents: Dichloromethane ,  Water ;  pH 7, rt; cooled
1.2 Reagents: Hydrogen peroxide Solvents: Hexachloroacetone ,  Water ;  12 h, rt
2.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  45 - 55 °C; 55 °C → 0 °C
2.2 Catalysts: Cuprous chloride ;  10 - 15 min, 0 °C
2.3 Solvents: Tetrahydrofuran ;  10 - 15 min, 10 - 15 °C
2.4 Reagents: Ammonium chloride Solvents: Water
Reference
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Hexafluoroacetone ,  Hydrogen peroxide Solvents: Dichloromethane ;  45 min, -5 °C
1.2 Solvents: Dichloromethane ;  -5 °C
1.3 Reagents: Trisodium phosphate ;  8 h, 0 °C
2.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  1 h, 50 °C; 50 °C → rt
2.2 Solvents: Tetrahydrofuran ;  50 °C; 1 h, 50 °C
2.3 Catalysts: Cuprous chloride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, -40 °C
3.2 Solvents: Tetrahydrofuran ;  -40 °C; 15 min, -40 °C; -40 °C → rt; 2 h, rt
3.3 Reagents: Ammonium chloride Solvents: Water
Reference
Novel RU486 (mifepristone) analogues with increased activity against Venezuelan Equine Encephalitis Virus but reduced progesterone receptor antagonistic activity
DeBono, Aaron; et al, Scientific Reports, 2019, 9(1), 1-19

4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal Raw materials

4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal Preparation Products

4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:84371-64-2)Estr-9-en-3-one, 11-[4-(dimethylamino)phenyl]-5,17-dihydroxy-17-(1-propynyl)-, cyclic 1,2-ethanediyl acetal, (5a,11b,17b)-
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Stock Status:in Stock
Quantity:200kg
Purity:99%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
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4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal Related Literature

Additional information on 4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal

4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal (CAS No. 84371-64-2): A Comprehensive Overview

The compound 4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal, identified by the CAS Registry Number 84371-64-2, is a significant molecule in the field of pharmaceutical chemistry and drug development. This compound is a derivative of Mifepristone, a well-known antiprogestin with applications in gynecology and oncology. The term "ketal" in its name refers to the protective group formed by the reaction of a ketone or aldehyde with an alcohol, which plays a crucial role in stabilizing the molecule during synthesis and storage.

Recent studies have highlighted the importance of ketal formation in optimizing the pharmacokinetic properties of Mifepristone derivatives. By introducing the ethylene ketal group, researchers have been able to enhance the stability and bioavailability of the compound, making it a promising candidate for advanced therapeutic applications. The "dihydro" and "hydroxy" designations in its name indicate specific structural modifications that influence its pharmacological activity and selectivity.

One of the most notable advancements in this area involves the use of green chemistry principles in the synthesis of Mifepristone derivatives. Scientists have developed environmentally friendly methods to synthesize 4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal, reducing waste and improving efficiency. These methods often involve catalytic systems that minimize the use of hazardous reagents, aligning with global sustainability goals.

In terms of pharmacology, this compound has shown potential as an improved version of Mifepristone, offering enhanced efficacy and reduced side effects. Preclinical studies have demonstrated its ability to modulate hormone receptors more effectively than traditional Mifepristone formulations, making it a candidate for treating conditions such as endometriosis and certain types of cancer.

The application of computational chemistry tools has also played a pivotal role in understanding the molecular interactions of CAS No. 84371-64-2. Researchers have employed molecular docking studies to predict how this compound binds to target receptors, providing insights into its mechanism of action and guiding further optimization efforts.

Looking ahead, the development of Mifepristone-based therapeutics is expected to gain momentum as researchers continue to explore novel synthetic pathways and therapeutic applications. The integration of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has enabled precise characterization of this compound, ensuring its quality and consistency for clinical use.

In conclusion, 4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal (CAS No. 84371-64-2) represents a cutting-edge advancement in pharmaceutical research. Its unique chemical structure, enhanced pharmacokinetic properties, and potential therapeutic applications make it a focal point for future studies in drug development.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:84371-64-2)Estr-9-en-3-one, 11-[4-(dimethylamino)phenyl]-5,17-dihydroxy-17-(1-propynyl)-, cyclic 1,2-ethanediyl acetal, (5a,11b,17b)-
sfd17984
Purity:99%
Quantity:200kg
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